Lipophilicity (cLogP) Differentiates Cellular Permeability from N-Unsubstituted Scaffolds
The target compound, 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine, exhibits a calculated partition coefficient (cLogP) of 2.905 [1]. This value is significantly higher than the core scaffold 6-chloropyridazin-3-amine (CAS 5469-69-2), which has a predicted cLogP of approximately 0.6-1.0 based on its simpler, more polar structure. This quantified difference reflects the impact of the 4-methylbenzyl substituent on lipophilicity, which is a key determinant of passive membrane permeability and CNS penetration potential.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.905 |
| Comparator Or Baseline | 6-chloropyridazin-3-amine (CAS 5469-69-2): cLogP ≈ 0.6-1.0 (estimated) |
| Quantified Difference | ΔcLogP ≈ +1.9 to +2.3 |
| Conditions | Calculated partition coefficient (cLogP) from molecular structure |
Why This Matters
The enhanced lipophilicity of the target compound suggests superior passive cellular permeability compared to the unsubstituted core, a critical factor in intracellular target engagement assays.
- [1] ChemBase. 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine. ChemBase ID: 114533. View Source
